N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide
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Overview
Description
N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a fluoro-methoxyphenyl group and a methoxyacetamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro-methoxyphenyl group through a substitution reaction. The final step involves the attachment of the methoxyacetamide group under controlled conditions. Specific reagents and catalysts, such as palladium or boron-based compounds, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound shares a similar fluoro-phenyl group but differs in the rest of its structure.
Methyl 3-fluoro-4-nitrobenzoate: Another compound with a fluoro-phenyl group, but with different functional groups attached.
Uniqueness
N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide stands out due to its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
N-[(3R,4S)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-12(2)14-9-21(10-16(14)20-18(22)11-23-3)8-13-5-6-17(24-4)15(19)7-13/h5-7,12,14,16H,8-11H2,1-4H3,(H,20,22)/t14-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPJTKLKUIZSNK-ZBFHGGJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)COC)CC2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)COC)CC2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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